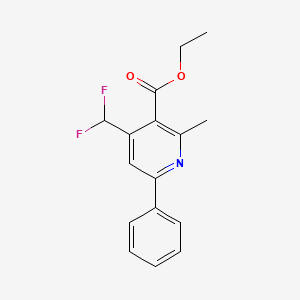

Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate

Vue d'ensemble

Description

The compound “Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate” is a complex organic molecule. It contains an ethyl group, a difluoromethyl group, a methyl group, and a phenyl group attached to a nicotinate (or pyridine carboxylate) core .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the ethyl, methyl, and phenyl groups, and the addition of the difluoromethyl group . The exact methods would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring . The presence of the difluoromethyl group could introduce interesting electronic properties, as fluorine atoms are highly electronegative .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups . The pyridine ring, for example, is aromatic and therefore relatively stable, but it can participate in electrophilic substitution reactions . The difluoromethyl group could also be involved in various reactions, particularly if conditions allow for the formation of a carbocation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar difluoromethyl group and the nonpolar phenyl group could affect its solubility, and the size and shape of the molecule could influence its boiling and melting points .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Ethyl 4-(difluoromethyl)-2-methyl-6-phenylnicotinate and related compounds serve as crucial intermediates in organic synthesis, enabling the formation of novel heterocyclic compounds and derivatives with potential applications in various fields. For example, the synthesis of hydroxy lamine derivatives through condensation and cyclization processes leads to new heterocyclic compounds like 2-phenyl-5, 6-dihydro-8H-pyrido[3, 2-d] [1, 2]oxazin-5-one, which have further chemical and possibly pharmacological applications (Markova et al., 1970). Similarly, phosphine-catalyzed annulation reactions utilize ethyl 2-methyl-2,3-butadienoate, a related compound, for synthesizing highly functionalized tetrahydropyridines, showcasing the versatility of ethyl nicotinate derivatives in synthetic organic chemistry (Zhu et al., 2003).

Corrosion Inhibition

Derivatives of this compound, such as pyranopyrazole derivatives, have been investigated for their corrosion inhibition properties on mild steel, useful in industrial pickling processes. These compounds exhibit high efficiency and adherence to the Langmuir adsorption isotherm, demonstrating their potential as corrosion inhibitors (Dohare et al., 2017).

Synthesis of Disperse Dyes

This compound derivatives have been used in the synthesis of monoazo disperse dyes, highlighting their utility in dye chemistry. These dyes, derived from nicotinic acid derivatives, exhibit good yields and are characterized by their unique structural properties, including crystal structure analysis (Alnajjar et al., 2013).

Peptide Synthesis

In the realm of peptide chemistry, ethyl groups on related compounds like 4-[(diethylphosphono)difluoromethyl]-D,L-phenylalanine have been efficiently removed using S N 2-type acidic reagents, facilitating the solid-phase synthesis of SH2-binding peptides. This demonstrates the compound's relevance in synthesizing peptides with specific functional groups, highlighting its significance in biochemical research and drug development (Otaka et al., 1993).

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules . If it’s a reagent in a chemical reaction, its mechanism would depend on the other reactants and the reaction conditions .

Safety and Hazards

Orientations Futures

The study of this compound could open up new avenues in various fields, depending on its properties and applications. For example, if it shows promising biological activity, it could be further developed as a drug . Alternatively, if it’s a useful reagent in chemical reactions, it could find applications in synthetic chemistry .

Propriétés

IUPAC Name |

ethyl 4-(difluoromethyl)-2-methyl-6-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2/c1-3-21-16(20)14-10(2)19-13(9-12(14)15(17)18)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNBXDKAZWWUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

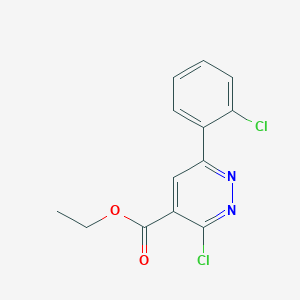

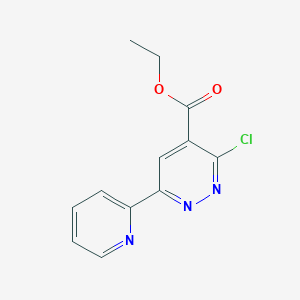

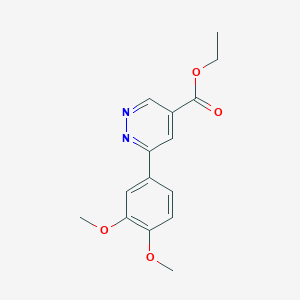

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)

![1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491919.png)

![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)